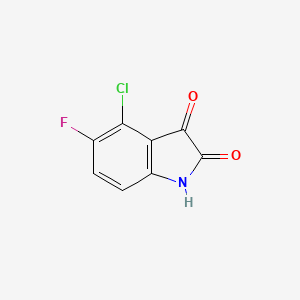

4-chloro-5-fluoro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

4-chloro-5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUGYKGLXFMLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoro-1H-indole-2,3-dione typically involves the halogenation of indole derivatives. One common method includes the reaction of indole with chlorinating and fluorinating agents under controlled conditions. For example, the use of N-chlorosuccinimide and Selectfluor can introduce chlorine and fluorine atoms, respectively, into the indole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, oxidation, and cyclization steps, carried out under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoro-1H-indole-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1H-indole-2,3-dione, including 4-chloro-5-fluoro-1H-indole-2,3-dione, exhibit significant anticancer properties. For instance, studies have shown that thiosemicarbazone derivatives of 5-fluoro-1H-indole-2,3-dione demonstrate potent anticancer activity against various cancer cell lines. The introduction of electron-withdrawing groups at specific positions enhances the cytotoxic effects of these compounds .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| 5-Fluoro-1H-indole-2,3-dione Thiosemicarbazones | Anticancer |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The structural features of the compound contribute to its interaction with microbial targets .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving substituted anilines and chloral hydrate. Optimized synthetic routes have been developed to enhance yield and minimize environmental impact .

NMR Applications

The fluorine atom in this compound allows for unique applications in NMR spectroscopy. Its large chemical shift provides insights into the molecular dynamics and interactions within biological systems .

A detailed study evaluated the biological activities of various derivatives of indole-2,3-dione compounds, including 4-chloro-5-fluoro derivatives. The results indicated a correlation between structural modifications and enhanced biological activity against cancer cells and pathogens .

Structural Analysis via NMR

In a study focusing on the use of fluorinated compounds as probes in protein studies, the unique properties of this compound were highlighted. The compound's fluorine content allowed for clearer spectral data in complex biological matrices .

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Spectral Properties

- Melting Points: Fluorinated indole derivatives (e.g., 5-fluoro-N-[2-benzoylphenyl]indole-2-carboxamide) exhibit higher melting points (233–250°C) compared to non-fluorinated analogs, likely due to stronger intermolecular interactions .

- NMR Shifts: The H-1 indole proton in 5-fluoro derivatives appears as a broad singlet at δ 9.25–9.4 ppm, whereas chloro-substituted analogs (e.g., 5-chloro-1H-indole-2,3-dione) show downfield shifts due to electronegative effects . Carbonyl carbons (C2/C3) in indole-2,3-diones resonate at δ 190–199 ppm in $^{13}\text{C}$-NMR, with minor variations depending on substituent electronegativity .

Biological Activity

Overview

4-Chloro-5-fluoro-1H-indole-2,3-dione, a member of the indole family, exhibits a diverse range of biological activities. Its unique molecular structure, characterized by the presence of chlorine and fluorine atoms at the 4 and 5 positions respectively, along with a dione functional group, contributes to its reactivity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its promising effects against various diseases.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to the inhibition of enzymes or modulation of receptor activities, influencing various biochemical pathways. Notably, indole derivatives have been found to affect multiple pathways associated with:

- Antiviral activity

- Anti-inflammatory effects

- Anticancer properties

- Antimicrobial effects

- Antidiabetic actions

Biological Activities

Research indicates that this compound exhibits significant biological activities. Below is a summary of its key actions:

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth in various cancer cell lines such as MCF-7 and HT-29. |

| Antimicrobial | Demonstrates activity against bacterial strains and fungi. |

| Antioxidant | Reduces oxidative stress in cellular models. |

| Antiviral | Shows potential in inhibiting viral replication in vitro. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines using MTT assays. The compound exhibited an IC50 value indicating potent cytotoxicity, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Another research explored the antimicrobial efficacy of this compound against various pathogens. The results highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its potential use in treating infections .

- Mechanistic Insights : Molecular docking studies have revealed that this compound interacts with specific enzymes involved in cancer progression and inflammation. This interaction leads to the modulation of key signaling pathways, which could explain its observed biological activities .

Q & A

Q. What are the common synthetic routes for 4-chloro-5-fluoro-1H-indole-2,3-dione, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and oxidation steps. For example, chlorination at the 4-position and fluorination at the 5-position of the indole scaffold can be achieved using reagents like POCl₃ or SOCl₂ for chlorination and Selectfluor™ for fluorination . Reaction temperature (e.g., 0–5°C for halogenation to avoid over-substitution) and solvent choice (e.g., DMF for polar aprotic conditions) critically affect regioselectivity and purity. Post-synthetic purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended to isolate the target compound .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and OLEX2 (for visualization) are widely used . Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å, C-F: ~1.35 Å) and dihedral angles between the indole ring and substituents. Complementary techniques like NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) further validate purity and functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of halogenated indole derivatives?

Discrepancies in thermal parameters or residual electron density maps often arise from disordered halogen atoms or solvent molecules. Strategies include:

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model reaction pathways. Key considerations:

Q. How do substituent positions (Cl at 4, F at 5) influence the compound’s biological activity compared to other halogenated indoles?

A comparative analysis of structurally similar compounds reveals:

The 4-Cl/5-F combination enhances π-π stacking with biological targets (e.g., kinase active sites) due to optimized steric and electronic profiles .

Methodological Considerations

Q. What experimental design principles apply when optimizing the synthesis of analogs with varied halogenation patterns?

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in halogenated indoles?

- Reassess basis sets: Larger basis sets (e.g., def2-TZVP) improve accuracy for halogens .

- Account for crystal packing effects: DFT gas-phase models may neglect intermolecular forces evident in X-ray data .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing biological activity data of halogenated indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.